2-(4-Nitrophenyl)-1,3-dioxolane
Overview
Description
2-(4-Nitrophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a 4-nitrophenyl group
Scientific Research Applications
2-(4-Nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(4-Aminophenyl)-1,3-dioxolane.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxolane and its derivatives largely depends on the specific chemical reactions they undergo. For instance, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes or receptors. The dioxolane ring can also influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-Nitrophenyl-1,3-dioxolane: A positional isomer with the nitro group in a different position.
2-(4-Nitrophenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness: 2-(4-Nitrophenyl)-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYVXYKLYQCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295800 | |
Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-53-4 | |
Record name | 2403-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(4-Nitrophenyl)-1,3-dioxolane influence its use in artificial enzyme research?
A: this compound serves as a model substrate in artificial enzyme research, particularly in studies exploring the hydrolysis of acetals []. The structure of this compound, containing the acetal functional group, allows researchers to investigate and mimic the catalytic activity of natural enzymes in breaking down acetal bonds.
Q2: What key finding arose from the study using this compound with artificial enzyme-cofactor complexes?
A: Research using this compound demonstrated that the activity of artificial enzyme-cofactor complexes in hydrolyzing this compound could be fine-tuned []. Factors such as the active site's size, the cofactor's acidity, and hydrophobicity played a crucial role in modulating the complex's catalytic efficiency. This control over activity is a significant step towards developing artificial enzymes with tailored catalytic properties.
Q3: Beyond its use in artificial enzymes, what structural information is available about this compound?
A: Crystallographic analysis of a derivative of this compound, specifically (4R,5R)-Diethyl this compound-4,5-dicarboxylate, revealed that the nitro group and the aromatic ring are nearly coplanar []. Additionally, the five-membered dioxolane ring adopts a twist conformation. This structural data provides insights into the molecule's conformation and potential interactions with other molecules.
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